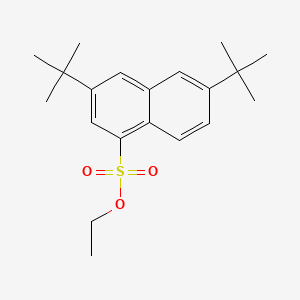
Ethyl dibunate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ジブナートエチルは、分子式がC20H28O3S の化学化合物です。 この化合物は、tert-ブチル基で置換されたナフタレン環とエチルエステル官能基を含む独特の構造が特徴です。
準備方法
ジブナートエチルは、さまざまな合成経路を通じて合成することができます。 一般的な方法の1つは、適切な触媒の存在下で、3,6-ジ-tert-ブチル-1-ナフタレンスルホン酸 とエチルアルコール を反応させることです 。 反応条件には、通常、エステル化プロセスを促進するために、高温と酸性または塩基性触媒が含まれます。 工業生産方法は、同様の合成経路を含みますが、収率と純度を最大化するために、最適化された反応条件を使用して、より大規模に行われます。
化学反応の分析
ジブナートエチルは、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、 と が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、 と が含まれます。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、 と が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ジブナートエチルの酸化によりスルホン酸誘導体 が生成される可能性がありますが、還元によりアルコール誘導体 が生成される可能性があります .
科学研究への応用
ジブナートエチルは、次のような幅広い科学研究への応用があります。
化学: さまざまな有機合成反応における試薬として、およびHPLC (高速液体クロマトグラフィー)などの分析化学技術における標準として使用されます.
生物学: ジブナートエチルは、細胞プロセスへの影響や生物学的分子との相互作用など、潜在的な生物学的活性について研究されています。
科学的研究の応用
Ethyl dibunate has a wide range of scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
作用機序
ジブナートエチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、鎮咳剤として、咳反射を抑えるために中枢神経系に作用する可能性があります 。 含まれる正確な分子標的と経路はまだ調査中ですが、その効果を発揮するために神経受容体 とイオンチャネル と相互作用すると考えられています。
類似の化合物との比較
ジブナートエチルは、次のような他の類似の化合物と比較することができます。
ジブナートメチル: 構造は似ていますが、エチルエステル基の代わりにメチルエステル基があります。
ジブナートプロピル: 構造は似ていますが、エチルエステル基の代わりにプロピルエステル基があります。
ジブナートブチル: 構造は似ていますが、エチルエステル基の代わりにブチルエステル基があります。
類似化合物との比較
Ethyl dibunate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Propyl dibunate: Similar in structure but with a propyl ester group instead of an ethyl ester group.
Butyl dibunate: Similar in structure but with a butyl ester group instead of an ethyl ester group.
This compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity .
生物活性
Ethyl dibunate, scientifically known as ethyl 3,6-ditert-butylnaphthalene-1-sulfonate, is a compound with the molecular formula C20H28O3S and a molecular weight of 348.5 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound functions primarily as an antitussive agent , meaning it has the potential to suppress cough reflexes. The mechanism by which it exerts this effect involves interactions with specific neuronal receptors and ion channels within the central nervous system. Unlike narcotic alternatives, this compound may block afferent signals in the reflex arc controlling coughs without causing sedation or respiratory depression.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
- Antitussive Effects : Studies have demonstrated its efficacy in suppressing cough, making it a candidate for treating chronic cough conditions .
- Cellular Interactions : this compound has been shown to influence various cellular processes and interact with biological molecules, which may have implications for its therapeutic use.
- Potential Side Effects : While generally considered safe, some adverse effects linked to its use include gastrointestinal disturbances and hypersensitivity reactions .
Research Findings and Case Studies
A notable study conducted by Sevelius and Colmore (1967) evaluated the antitussive effect of this compound in patients with chronic cough. The findings indicated significant suppression of cough reflexes without the sedative side effects commonly associated with other antitussive medications .
Table 1: Summary of Key Research Findings
| Study | Focus | Findings |
|---|---|---|
| Sevelius & Colmore (1967) | Antitussive effect | Significant cough suppression in chronic cough patients without sedation |
| Clinical Pharmacology Review | Mechanism of action | Interaction with neuronal receptors; non-sedative properties |
| BenchChem Analysis | Biological activity | Potential influence on cellular processes; ongoing research into therapeutic applications |
This compound can be synthesized through several methods, one common approach being the reaction of 3,6-di-tert-butyl-1-naphthalenesulfonic acid with ethyl alcohol in the presence of a suitable catalyst. This esterification reaction leads to the formation of this compound, which can then be utilized in various chemical and biological applications.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to similar compounds that share structural characteristics but differ in functional groups or substituents.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Difference | Unique Features |
|---|---|---|
| Mthis compound | Methyl ester group | Affects solubility and reactivity differently |
| Propyl dibunate | Propyl ester group | Modifies biological activity due to chain length |
| Butyl dibunate | Butyl ester group | Alters pharmacokinetics compared to ethyl variant |
The specific ethyl ester group in this compound influences its solubility, reactivity, and biological activity compared to these similar compounds.
特性
CAS番号 |
5560-69-0 |
|---|---|
分子式 |
C20H28O3S |
分子量 |
348.5 g/mol |
IUPAC名 |
ethyl 3,6-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S/c1-8-23-24(21,22)18-13-16(20(5,6)7)12-14-11-15(19(2,3)4)9-10-17(14)18/h9-13H,8H2,1-7H3 |
InChIキー |
ZAMACTJOCIFTPJ-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
正規SMILES |
CCOS(=O)(=O)C1=C2C=CC(=CC2=CC(=C1)C(C)(C)C)C(C)(C)C |
Key on ui other cas no. |
5560-69-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















